molecular formula C19H23Cl2N7O2 B047061 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride CAS No. 122858-76-8

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride

Cat. No. B047061
M. Wt: 452.3 g/mol
InChI Key: MPSJGYIIWXQLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a chemical compound that has attracted significant attention in scientific research. Its unique structure and properties make it a promising candidate for various applications, including drug development and disease treatment. In

Mechanism Of Action

The exact mechanism of action of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve motor function in Parkinson's disease. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a safe and effective candidate for various applications. However, one of the limitations is its limited solubility, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the study of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride. One of the major areas of interest is its potential use in combination therapy for cancer treatment, where it may enhance the efficacy of existing chemotherapeutic agents. Additionally, it may have potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic benefits.
In conclusion, 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a promising candidate for various scientific research applications. Its unique structure and properties make it a valuable tool for drug development, disease treatment, and imaging studies. Further research is needed to fully explore its potential benefits and limitations.

Synthesis Methods

The synthesis of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride involves several steps. The first step is the reaction of 1-(4-aminobenzoyl)-4-(aminoiminomethyl)piperazine with ethyl acetoacetate to form 11-(4-(aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one. This intermediate compound is then treated with hydrochloric acid to obtain the final product, 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride.

Scientific Research Applications

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride has been extensively studied for its potential applications in various scientific research fields. One of the major areas of interest is drug development, where this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies.

properties

CAS RN

122858-76-8

Product Name

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride

Molecular Formula

C19H23Cl2N7O2

Molecular Weight

452.3 g/mol

IUPAC Name

4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H

InChI Key

MPSJGYIIWXQLOW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl

Other CAS RN

122858-76-8

synonyms

5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
guanylpirenzepine

Origin of Product

United States

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